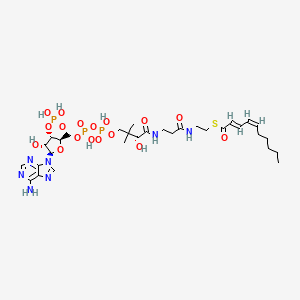

2-trans-4-cis-Decadienoyl-CoA

Beschreibung

2-trans-4-cis-decadienoyl-CoA has been reported in Homo sapiens and Bos taurus with data available.

Eigenschaften

CAS-Nummer |

79315-17-6 |

|---|---|

Molekularformel |

C31H50N7O17P3S |

Molekulargewicht |

917.8 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,4Z)-deca-2,4-dienethioate |

InChI |

InChI=1S/C31H50N7O17P3S/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h8-11,18-20,24-26,30,41-42H,4-7,12-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/b9-8-,11-10+/t20-,24-,25-,26+,30-/m1/s1 |

InChI-Schlüssel |

FASAKYLWSRDQOH-IMVFQKDNSA-N |

Isomerische SMILES |

CCCCC/C=C\C=C\C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Kanonische SMILES |

CCCCCC=CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Synonyme |

2,4-decadienoyl-CoA 2,4-decadienoyl-coenzyme A 2-trans,4-cis-decadienoyl-CoA coenzyme A, 2,4-decadienoyl- |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Pivotal Role of 2-trans-4-cis-Decadienoyl-CoA in the Beta-Oxidation of Polyunsaturated Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The catabolism of polyunsaturated fatty acids (PUFAs) through beta-oxidation presents unique enzymatic challenges not encountered in the breakdown of their saturated counterparts. A critical intermediate in this pathway, particularly for fatty acids with double bonds at even-numbered carbon positions such as linoleic acid, is 2-trans-4-cis-decadienoyl-CoA. This intermediate is not a substrate for the standard enzymes of the beta-oxidation spiral. Its further metabolism necessitates the action of the auxiliary enzyme 2,4-dienoyl-CoA reductase (DECR). This guide provides an in-depth technical overview of the role of this compound, the function and mechanism of DECR, and the clinical implications of defects in this pathway.

Introduction to Polyunsaturated Fatty Acid Beta-Oxidation

Beta-oxidation is the primary metabolic pathway for the degradation of fatty acids, yielding acetyl-CoA, NADH, and FADH2.[1] While the oxidation of saturated fatty acids follows a straightforward four-step enzymatic cycle, the presence of double bonds in unsaturated fatty acids requires additional enzymatic machinery to resolve the non-standard intermediates.[2] For polyunsaturated fatty acids, the degradation proceeds via the standard beta-oxidation pathway until a double bond is encountered that results in a problematic intermediate. One such critical intermediate is this compound, which arises from the oxidation of fatty acids like linoleic acid.[3][4]

The Formation of this compound

The beta-oxidation of linoleic acid (18:2, cis-Δ⁹, cis-Δ¹²) initially proceeds through three cycles of standard beta-oxidation. This process yields three molecules of acetyl-CoA and shortens the fatty acyl-CoA chain to a 12-carbon intermediate, cis-Δ³,cis-Δ⁶-dodecenoyl-CoA. An isomerase then converts the cis-Δ³ double bond to a trans-Δ² double bond, allowing one more round of beta-oxidation to occur. This cycle produces another acetyl-CoA and leaves a 10-carbon intermediate, 4-cis-decenoyl-CoA. The subsequent dehydrogenation of 4-cis-decenoyl-CoA by acyl-CoA dehydrogenase results in the formation of this compound.[5]

The Enzymatic Challenge of this compound

The this compound intermediate cannot be processed by the next enzyme in the standard beta-oxidation pathway, enoyl-CoA hydratase. The presence of the conjugated double bond system prevents the hydration reaction.[2] To overcome this metabolic block, the cell employs a specialized auxiliary enzyme, 2,4-dienoyl-CoA reductase (DECR).[6][7]

The Role and Mechanism of 2,4-Dienoyl-CoA Reductase (DECR)

2,4-dienoyl-CoA reductase is a critical enzyme in the beta-oxidation of PUFAs with double bonds at even-numbered positions.[8] It catalyzes the NADPH-dependent reduction of 2,4-dienoyl-CoA thioesters.[6][9]

The Reaction Catalyzed by DECR

DECR reduces the 4-cis double bond of this compound to produce 3-trans-enoyl-CoA.[6][10] This reaction consumes one molecule of NADPH.[9] The resulting 3-trans-enoyl-CoA is then isomerized by another auxiliary enzyme, enoyl-CoA isomerase, to 2-trans-enoyl-CoA, which is a substrate for the standard beta-oxidation pathway and can re-enter the cycle.[6]

Enzyme Structure and Mechanism

In eukaryotes, DECR exists in both mitochondria (mDECR) and peroxisomes (pDECR).[6] The mitochondrial enzyme is a homotetramer and belongs to the short-chain dehydrogenase/reductase (SDR) superfamily.[6][11] The catalytic mechanism proceeds in a stepwise manner, involving the transfer of a hydride from NADPH to the Cγ-Cδ double bond of the substrate, followed by the protonation of an enolate intermediate.[9][12] The crystal structure of human mitochondrial DECR has been resolved, providing insights into its active site and substrate binding.[11] Interestingly, the prokaryotic DECR from E. coli is structurally and mechanistically different, containing an iron-sulfur cluster and flavins, yet it catalyzes the same reaction with similar efficiency.[13]

Figure 1: Metabolic fate of this compound in beta-oxidation.

Quantitative Data

The enzymatic activity of 2,4-dienoyl-CoA reductase has been characterized, and key kinetic parameters have been determined.

| Enzyme Source | Substrate | Km (µM) | Turnover Number (kcat, s⁻¹) | Reference |

| Rat Liver Mitochondria | trans-2,trans-4-Hexadienoyl-CoA | 0.46 | 2.1 | [14] |

| Rat Liver Mitochondria | NADPH | 2.5 | 2.1 | [14] |

| Human Peroxisomes | Short-chain Acyl-CoAs | >6-fold higher than long-chain | Not specified | [15] |

| Human Peroxisomes | Acyl-CoAs (≥10 carbons) | Not specified | Not specified | [15] |

Experimental Protocols

Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity

A continuous spectrophotometric assay is commonly used to measure DECR activity by monitoring the decrease in NADPH absorbance at 340 nm.[1]

Materials:

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

EDTA (100 µM)

-

NADPH (125 µM)

-

Enzyme preparation (e.g., purified DECR or mitochondrial extract)

-

Substrate: trans-2,trans-4-hexadienoyl-CoA (40 µM) or trans-2,trans-4-decadienoyl-CoA (40 µM)

Procedure:

-

Prepare the assay mixture containing potassium phosphate buffer, EDTA, and NADPH in a final volume of 1.0 mL in a cuvette.

-

Add the enzyme preparation to the mixture and pre-incubate at room temperature for 20 minutes.

-

Initiate the reaction by adding the substrate (trans-2,trans-4-hexadienoyl-CoA or trans-2,trans-4-decadienoyl-CoA).

-

Immediately monitor the decrease in absorbance at 340 nm for 90 seconds using a spectrophotometer.

-

The rate of NADPH oxidation is proportional to the DECR activity. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

A modified, more sensitive assay utilizes 5-phenyl-2,4-pentadienoyl-CoA as a substrate, which also absorbs at 340 nm, leading to a greater change in absorbance upon reduction.[16]

References

- 1. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Reactome | dehydrogenation of 4-cis-decenoyl-CoA to form this compound [reactome.org]

- 6. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Evidence for the essential function of 2,4-dienoyl-coenzyme A reductase in the beta-oxidation of unsaturated fatty acids in vivo. Isolation and characterization of an Escherichia coli mutant with a defective 2,4-dienoyl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reactome | Reduction of this compound to form 3-trans-decenoyl-CoA [reactome.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 2,4-Dienoyl-CoA reductase from Escherichia coli is a novel iron-sulfur flavoprotein that functions in fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cloning, expression, and purification of the functional 2,4-dienoyl-CoA reductase from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Studies of human 2,4-dienoyl CoA reductase shed new light on peroxisomal β-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 2-trans-4-cis-Decadienoyl-CoA from Linoleic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core biosynthetic pathway for the conversion of linoleic acid to 2-trans-4-cis-decadienoyl-CoA. This pathway is a critical component of polyunsaturated fatty acid metabolism, and understanding its intricacies is vital for research in metabolic diseases, drug development, and nutritional science. This document details the enzymatic steps, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the pathway and associated workflows.

Core Metabolic Pathway: Beta-Oxidation of Linoleic Acid

The conversion of linoleic acid to this compound occurs through the mitochondrial and peroxisomal beta-oxidation pathways.[1][2][3] Linoleic acid, an 18-carbon polyunsaturated fatty acid with two cis double bonds at carbons 9 and 12, undergoes several cycles of beta-oxidation before the formation of the decadienoyl-CoA intermediate. The process involves a series of four core reactions catalyzed by distinct enzymes, with additional auxiliary enzymes required to handle the non-standard structures arising from the double bonds.[3][4]

The initial steps involve the activation of linoleic acid to linoleoyl-CoA in the cytoplasm and its transport into the mitochondrial matrix.[2][5] Once in the mitochondria, linoleoyl-CoA undergoes three cycles of conventional beta-oxidation. Each cycle consists of four enzymatic steps:

-

Dehydrogenation by acyl-CoA dehydrogenase, forming a trans-Δ2-enoyl-CoA and FADH2.

-

Hydration by enoyl-CoA hydratase, adding a hydroxyl group to the β-carbon.

-

Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, converting the hydroxyl group to a keto group and generating NADH.

-

Thiolytic cleavage by β-keto-thiolase, releasing acetyl-CoA and a fatty acyl-CoA chain shortened by two carbons.

After three cycles, the initial 18-carbon linoleoyl-CoA is converted to a 12-carbon intermediate, cis-Δ3,cis-Δ6-dodecadienoyl-CoA. At this point, the cis-Δ3 double bond poses a challenge for the standard beta-oxidation enzymes. The auxiliary enzyme, Δ3,Δ2-enoyl-CoA isomerase , converts the cis-Δ3 double bond to a trans-Δ2 double bond, yielding trans-Δ2,cis-Δ6-dodecadienoyl-CoA. This intermediate can then undergo one more round of beta-oxidation, producing acetyl-CoA and the key intermediate, This compound .

This this compound is not a substrate for enoyl-CoA hydratase.[3] Its further metabolism requires the action of another auxiliary enzyme, the NADPH-dependent 2,4-dienoyl-CoA reductase . This enzyme reduces the conjugated double bonds to a single trans-Δ3 double bond, forming trans-3-decenoyl-CoA.[3] The trans-3-decenoyl-CoA is then isomerized by Δ3,Δ2-enoyl-CoA isomerase to trans-2-decenoyl-CoA, which can then re-enter and complete the beta-oxidation spiral.

Quantitative Data

| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |

| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyacyl-CoAs (various chain lengths) | Data available, but specific values for linoleic acid intermediates are not detailed in the provided search results. | Enzyme is most active with medium-chain substrates. | Pig heart | [6] |

| 2,4-Dienoyl-CoA Reductase | trans-2,trans-4-Decadienoyl-CoA | 40 µM (in a specific assay) | Not specified | Human | [1] |

| Acyl-CoA Dehydrogenases | Acyl-CoAs (various chain lengths) | pH-dependent | pH-dependent | General | [7] |

Experimental Protocols

Assay for 2,4-Dienoyl-CoA Reductase Activity

This protocol is adapted from a spectrophotometric assay used to measure the activity of 2,4-dienoyl-CoA reductase.

Principle: The activity of 2,4-dienoyl-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

-

Purified 2,4-dienoyl-CoA reductase enzyme preparation

-

50 mM Phosphate Buffer Saline (PBS), pH 7.4

-

100 µM EDTA

-

125 µM NADPH

-

40 µM trans-2,trans-4-decadienoyl-CoA (substrate)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing 50 mM PBS (pH 7.4), 100 µM EDTA, and 125 µM NADPH in a final volume of 1.0 ml.

-

Add 10 µg of the purified enzyme to the reaction mixture.

-

Pre-incubate the mixture for 20 minutes at room temperature.

-

Initiate the reaction by adding 40 µM of trans-2,trans-4-decadienoyl-CoA.

-

Immediately monitor the decrease in absorbance at 340 nm for 90 seconds.

-

The rate of NADPH oxidation is proportional to the enzyme activity.

In Vitro Reconstitution of the Beta-Oxidation Pathway

This protocol provides a general framework for reconstituting the beta-oxidation pathway in vitro to study the metabolism of fatty acids like linoleic acid.

Principle: By combining purified enzymes of the beta-oxidation pathway, the stepwise degradation of a fatty acyl-CoA can be monitored.

Materials:

-

Purified enzymes: Acyl-CoA synthetase, Acyl-CoA dehydrogenase, Enoyl-CoA hydratase, 3-Hydroxyacyl-CoA dehydrogenase, 3-Ketoacyl-CoA thiolase, 2,4-Dienoyl-CoA reductase, and Δ3,Δ2-enoyl-CoA isomerase.

-

Linoleic acid

-

Coenzyme A (CoA)

-

ATP

-

NAD+

-

NADPH

-

Reaction buffer (e.g., Tris-HCl with appropriate cofactors like MgCl2)

-

Analytical equipment for detecting intermediates (e.g., HPLC, LC-MS/MS)

Procedure:

-

Activation of Linoleic Acid: Incubate linoleic acid with acyl-CoA synthetase, ATP, and CoA to form linoleoyl-CoA.

-

Initiation of Beta-Oxidation: Add the activated linoleoyl-CoA to a reaction mixture containing the core beta-oxidation enzymes (acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, 3-ketoacyl-CoA thiolase) and the necessary cofactors (NAD+).

-

Inclusion of Auxiliary Enzymes: For the complete degradation of linoleoyl-CoA, include the auxiliary enzymes 2,4-dienoyl-CoA reductase and Δ3,Δ2-enoyl-CoA isomerase in the reaction mixture, along with NADPH.

-

Time-Course Analysis: Take aliquots of the reaction mixture at different time points.

-

Analysis of Intermediates: Analyze the aliquots using techniques like HPLC or LC-MS/MS to identify and quantify the intermediates formed at each step of the pathway.[8]

Isolation of Mitochondria for Beta-Oxidation Studies

This protocol outlines a standard procedure for isolating mitochondria from tissue samples to study fatty acid oxidation.

Principle: Differential centrifugation is used to separate mitochondria from other cellular components.

Materials:

-

Fresh tissue (e.g., rat liver)

-

Isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA)

-

Dounce homogenizer

-

Centrifuge and rotor capable of reaching appropriate speeds

-

Bradford assay reagents for protein quantification

Procedure:

-

Mince the tissue and homogenize it in ice-cold isolation buffer using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g) for 15 minutes to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the high-speed centrifugation.

-

Resuspend the final mitochondrial pellet in a suitable assay buffer.

-

Determine the protein concentration of the isolated mitochondria using a Bradford assay.

-

The isolated mitochondria can then be used in assays to measure fatty acid oxidation, for example, by monitoring oxygen consumption.[9]

Mandatory Visualizations

Caption: Biosynthesis pathway of this compound from linoleic acid.

Caption: Experimental workflow for isolating mitochondria and assaying beta-oxidation.

References

- 1. Beta oxidation - Wikipedia [en.wikipedia.org]

- 2. microbenotes.com [microbenotes.com]

- 3. aocs.org [aocs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Pathway of alpha-linolenic acid through the mitochondrial outer membrane in the rat liver and influence on the rate of oxidation. Comparison with linoleic and oleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanistic studies on fatty acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of fatty acid beta oxidation in cells and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of 2-trans-4-cis-Decadienoyl-CoA in Unsaturated Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-trans-4-cis-decadienoyl-CoA, a pivotal intermediate in the beta-oxidation of polyunsaturated fatty acids. A comprehensive understanding of its formation, subsequent metabolic fate, and the enzymes involved is critical for research in metabolic diseases, drug discovery, and cellular physiology. This document outlines the core metabolic pathways, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the biochemical processes.

Introduction: The Challenge of Unsaturated Fatty Acid Catabolism

The catabolism of fatty acids through beta-oxidation is a fundamental energy-generating process in most organisms. While the degradation of saturated fatty acids follows a straightforward four-step enzymatic cycle, the presence of double bonds in unsaturated fatty acids necessitates the action of auxiliary enzymes to resolve the non-standard intermediates that are formed. One such critical intermediate is this compound, which arises from the beta-oxidation of linoleic acid and other polyunsaturated fatty acids with double bonds at even-numbered carbon positions.[1] Its unique stereochemistry prevents its direct entry into the next round of beta-oxidation, requiring a specific enzymatic intervention to continue the catabolic spiral.

The Metabolic Pathway: Beta-Oxidation of Linoleic Acid

The generation and metabolism of this compound is best understood in the context of the beta-oxidation of linoleic acid (C18:2, cis-Δ⁹, cis-Δ¹²). The initial cycles of beta-oxidation proceed normally until the acyl-CoA chain is shortened, leading to the formation of intermediates that cannot be processed by the core beta-oxidation enzymes.

The pathway can be summarized as follows:

-

Initial Beta-Oxidation Cycles: Linoleic acid is activated to linoleoyl-CoA and undergoes three cycles of beta-oxidation, removing six carbons and producing three molecules of acetyl-CoA. This process also shifts the position of the cis-Δ⁹ double bond.

-

Formation of a cis-Δ³ Intermediate: The resulting 12-carbon acyl-CoA, cis-Δ³-dodecenoyl-CoA, is not a substrate for acyl-CoA dehydrogenase.

-

Isomerization: The enzyme enoyl-CoA isomerase converts the cis-Δ³ double bond to a trans-Δ² double bond, yielding trans-Δ²-dodecenoyl-CoA.[2][3] This intermediate can now undergo one more round of beta-oxidation.

-

Formation of this compound: After another cycle of beta-oxidation, the 10-carbon intermediate, This compound , is formed.[4] This molecule contains a conjugated diene system that is not a substrate for enoyl-CoA hydratase.

-

Reduction by 2,4-Dienoyl-CoA Reductase: The enzyme 2,4-dienoyl-CoA reductase (DECR) , utilizing NADPH as a cofactor, reduces the C4-C5 double bond of this compound to yield trans-3-enoyl-CoA . This is the rate-limiting step in the beta-oxidation of polyunsaturated fatty acids.[5]

-

Final Isomerization: The resulting trans-3-enoyl-CoA is then isomerized by enoyl-CoA isomerase to trans-2-enoyl-CoA.[3]

-

Completion of Beta-Oxidation: The trans-2-enoyl-CoA can now re-enter the main beta-oxidation spiral and be completely degraded to acetyl-CoA.

This metabolic sequence occurs in both mitochondria and peroxisomes, with distinct isoforms of the involved enzymes often present in each organelle.[6] Peroxisomes are particularly important for the initial breakdown of very-long-chain fatty acids.[7]

References

- 1. 5.4. Mitochondrial isolation procedure [bio-protocol.org]

- 2. What role does enoyl-CoA isomerase play in lipid metabolism? it rearrang.. [askfilo.com]

- 3. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]

- 4. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Beta oxidation - Wikipedia [en.wikipedia.org]

- 7. microbenotes.com [microbenotes.com]

An In-Depth Technical Guide on the Enzymatic Conversion of 4-cis-decenoyl-CoA to 2-trans-4-cis-decadienoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of 4-cis-decenoyl-CoA to 2-trans-4-cis-decadienoyl-CoA, a key step in the β-oxidation of certain unsaturated fatty acids. This document details the enzyme responsible, the reaction's place in metabolic pathways, and relevant experimental protocols.

Executive Summary

The conversion of 4-cis-decenoyl-CoA to this compound is a critical dehydrogenation reaction within the mitochondrial fatty acid β-oxidation pathway. This reaction is catalyzed by a medium-chain acyl-CoA dehydrogenase, which introduces a double bond into the acyl-CoA substrate. Specifically, the "general acyl-CoA dehydrogenase" isolated from bovine liver has been shown to effectively catalyze this conversion, with 4-cis-decenoyl-CoA being a highly active substrate for this enzyme.[1] This guide synthesizes the available data on this enzymatic step, providing a foundation for further research and potential therapeutic development.

The Enzymatic Reaction and its Metabolic Context

The conversion of 4-cis-decenoyl-CoA to this compound is an integral part of the catabolism of unsaturated fatty acids. This reaction is essentially the first step of a standard β-oxidation cycle applied to an unsaturated substrate.

The enzyme responsible for this conversion is a general acyl-CoA dehydrogenase , also referred to as a medium-chain acyl-CoA dehydrogenase (MCAD).[1] These enzymes are flavoproteins that catalyze the α,β-dehydrogenation of acyl-CoA esters.[2][3] In this specific reaction, the enzyme introduces a trans double bond between the C2 and C3 positions of the 4-cis-decenoyl-CoA molecule.

This reaction is situated within the broader context of the mitochondrial β-oxidation of unsaturated fatty acids .[4][5] Fatty acids are a major source of energy, and their breakdown through β-oxidation generates acetyl-CoA, which then enters the citric acid cycle. The metabolism of unsaturated fatty acids requires additional auxiliary enzymes to handle the double bonds that are not present in saturated fatty acids. The dehydrogenation of 4-cis-decenoyl-CoA is a key step in preparing the molecule for subsequent reactions in the β-oxidation spiral.

Below is a diagram illustrating the position of this reaction within the initial steps of the β-oxidation of a generic unsaturated fatty acid.

Quantitative Data

| Substrate | Relative Activity (%) with General Acyl-CoA Dehydrogenase | Relative Activity (%) with Long-Chain Acyl-CoA Dehydrogenase |

| Decanoyl-CoA | 100 | 100 |

| 4-cis-decenoyl-CoA | Slightly > 100 | 2.7 |

Table 1: Substrate Specificity of Acyl-CoA Dehydrogenases. [1]

This data clearly demonstrates that the general acyl-CoA dehydrogenase is highly active with 4-cis-decenoyl-CoA, even more so than with its saturated counterpart, decanoyl-CoA. In contrast, the long-chain specific isoform shows very low activity with this substrate.

Experimental Protocols

The following sections outline the key experimental methodologies for studying the enzymatic conversion of 4-cis-decenoyl-CoA.

Purification of General Acyl-CoA Dehydrogenase from Bovine Liver

The purification of general acyl-CoA dehydrogenase is a multi-step process involving standard protein purification techniques.[1]

Detailed Steps:

-

Homogenization: Bovine liver is homogenized in a suitable buffer to release the mitochondrial contents.

-

Ammonium Sulfate Precipitation: The homogenate is subjected to fractional ammonium sulfate precipitation (40-70% saturation) to enrich for the desired enzyme.[1]

-

Gel Filtration Chromatography: The solubilized protein fraction is then applied to a gel filtration column to separate proteins based on size.

-

DEAE-Cellulose Chromatography: Anion-exchange chromatography using DEAE-cellulose is employed for further purification based on charge.[1]

-

Preparative Electrophoresis: The final purification step involves preparative polyacrylamide gel electrophoresis to obtain a homogenous enzyme preparation.[1]

Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

The activity of general acyl-CoA dehydrogenase can be determined using a spectrophotometric assay. This method monitors the reduction of an artificial electron acceptor, which is coupled to the oxidation of the acyl-CoA substrate.

Principle:

The dehydrogenation of the acyl-CoA substrate by the FAD-containing dehydrogenase is coupled to the reduction of an electron acceptor, resulting in a measurable change in absorbance at a specific wavelength. A common artificial electron acceptor used in these assays is the ferricenium ion.[6][7]

Reagents:

-

Buffer (e.g., potassium phosphate buffer, pH 7.6)

-

Ferricenium hexafluorophosphate (or another suitable electron acceptor like phenazine methosulfate)[8]

-

4-cis-decenoyl-CoA (substrate)

-

Purified general acyl-CoA dehydrogenase

Procedure:

-

Prepare a reaction mixture containing the buffer and the electron acceptor in a cuvette.

-

Initiate the reaction by adding the substrate, 4-cis-decenoyl-CoA.

-

Add the purified enzyme to the reaction mixture.

-

Immediately monitor the change in absorbance at the appropriate wavelength for the chosen electron acceptor (e.g., 308 nm for the formation of cinnamoyl-CoA when using 3-phenylpropionyl-CoA as a substrate with phenazine methosulfate).[8]

-

The rate of change in absorbance is proportional to the enzyme activity.

Conclusion

The enzymatic conversion of 4-cis-decenoyl-CoA to this compound, catalyzed by a general acyl-CoA dehydrogenase, is a well-defined step in the mitochondrial β-oxidation of unsaturated fatty acids. While the enzyme has been purified and its substrate specificity qualitatively assessed, there is a need for further research to determine the precise kinetic parameters of this reaction. The experimental protocols outlined in this guide provide a solid framework for researchers to further investigate this important enzymatic conversion, which may hold relevance for understanding and potentially treating metabolic disorders.

References

- 1. Purification and properties of acyl coenzyme A dehydrogenases from bovine liver. Formation of 2-trans,4-cis-decadienoyl coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. d-nb.info [d-nb.info]

- 4. Mammalian mitochondrial beta-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactome | dehydrogenation of 4-cis-decenoyl-CoA to form this compound [reactome.org]

- 6. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of 2,4-Dienoyl-CoA Reductase in Fatty Acid Metabolism and the Consequences of its Deficiency

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2,4-Dienoyl-CoA reductase deficiency (DECRD) is a rare, autosomal recessive inborn error of metabolism that critically impairs the β-oxidation of polyunsaturated fatty acids. This deficiency leads to the accumulation of toxic intermediates, most notably 2-trans-4-cis-decadienoyl-CoA, disrupting cellular energy homeostasis and causing severe clinical manifestations. This technical guide provides a comprehensive overview of the pathophysiology of DECRD, focusing on its direct impact on this compound levels. It details the experimental protocols for diagnosis and research, presents quantitative data on the biochemical abnormalities, and visualizes the intricate molecular pathways and diagnostic workflows. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals dedicated to understanding and developing therapeutic interventions for this debilitating metabolic disorder.

Introduction

The mitochondrial β-oxidation of fatty acids is a cornerstone of cellular energy production, particularly during periods of fasting or metabolic stress. While the breakdown of saturated fatty acids follows a relatively straightforward pathway, the metabolism of polyunsaturated fatty acids (PUFAs) necessitates the action of auxiliary enzymes to resolve the complex double bond structures. One such critical enzyme is 2,4-dienoyl-CoA reductase (DECR), which catalyzes a vital step in the oxidation of fatty acids containing double bonds at even-numbered positions, such as the essential fatty acid linoleic acid.[1]

A deficiency in DECR activity, a rare autosomal recessive disorder, obstructs this metabolic route, leading to the accumulation of upstream intermediates. The hallmark biochemical finding in DECRD is the elevated level of 2-trans-4-cis-decadienoylcarnitine, a downstream product of the stalled substrate this compound.[2] This accumulation serves as a primary diagnostic marker and is believed to be a key contributor to the severe pathophysiology of the disease, which includes hypotonia, developmental delay, and in some cases, early death.[2][3]

This guide will delve into the molecular intricacies of DECRD, its effect on this compound levels, and the methodologies employed to study this condition.

Pathophysiology of 2,4-Dienoyl-CoA Reductase Deficiency

The Role of 2,4-Dienoyl-CoA Reductase in Fatty Acid Oxidation

During the β-oxidation of linoleic acid (C18:2), a common dietary PUFA, successive rounds of oxidation lead to the formation of a 2-trans,4-cis-decadienoyl-CoA intermediate. The double bond at the fourth carbon position prevents the direct action of enoyl-CoA hydratase, the next enzyme in the standard β-oxidation spiral. 2,4-dienoyl-CoA reductase resolves this issue by reducing the 2,4-dienoyl-CoA to a 3-trans-enoyl-CoA. This product is then isomerized by enoyl-CoA isomerase to 2-trans-enoyl-CoA, which can re-enter and proceed through the β-oxidation pathway.[4]

The Consequences of DECR Deficiency

In the absence of functional DECR, this compound cannot be metabolized further. This leads to its accumulation within the mitochondria. The excess this compound is then conjugated with carnitine to form 2-trans-4-cis-decadienoylcarnitine, which is subsequently exported from the mitochondria and can be detected at elevated levels in the blood and urine of affected individuals.[2][5] The accumulation of this and other related metabolites is thought to exert toxic effects, contributing to the clinical presentation of DECRD.

Quantitative Data on Biochemical Abnormalities

The diagnosis of DECRD is heavily reliant on the identification of specific biochemical markers. The following tables summarize the key quantitative findings in individuals with this disorder compared to healthy controls.

| Analyte | Patient Population | Sample Type | Value | Control/Reference Range | Citation |

| 2,4-Dienoyl-CoA Reductase Activity | DECRD Patient (Infant) | Liver | 40% of control | 100% (assumed) | [6] |

| DECRD Patient (Infant) | Muscle | 17% of control | 100% (assumed) | [6] | |

| Wild-type Mice | Liver Mitochondria | 2.2 ± 0.6 µmol/min per mg of protein | N/A | ||

| Decr-/- Mice | Liver Mitochondria | 0.5 ± 0.1 µmol/min per mg of protein | N/A | ||

| Decadienoylcarnitine (C10:2) | General Population | Serum | N/A | <0.11 nmol/mL (≤7 days) | [7] |

| <0.12 nmol/mL (8 days-7 years) | [7] | ||||

| <0.26 nmol/mL (≥8 years) | [7] | ||||

| DECRD Patients | Blood/Urine | Significantly Elevated | Normal Range | [2][8] |

Experimental Protocols

Measurement of 2,4-Dienoyl-CoA Reductase Activity

This assay measures the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of a 2,4-dienoyl-CoA substrate.

-

Substrate: 2-trans,4-cis-decadienoyl-CoA or a synthetic analog like 5-phenyl-2,4-pentadienoyl-CoA can be used. The latter offers improved linearity and sensitivity.[7]

-

Reaction Mixture:

-

Potassium phosphate buffer (pH 7.4)

-

NADPH

-

Potassium cyanide (to inhibit complex I of the respiratory chain)

-

Triton X-100

-

Rotenone (to inhibit complex I)

-

Substrate (e.g., 2-trans,4-cis-decadienoyl-CoA)

-

Enzyme source (e.g., mitochondrial extract from liver or muscle tissue, or cultured fibroblasts)

-

-

Procedure:

-

Pre-incubate the reaction mixture without the substrate at 37°C.

-

Initiate the reaction by adding the substrate.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADPH oxidation, using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

-

This method offers higher sensitivity and is suitable for samples with low enzyme activity, such as extracts from cultured fibroblasts.[4]

-

Principle: Measures the incorporation of tritium from [4R-3H]NADPH into the 2,4-dienoyl-CoA substrate.

-

Reaction Mixture: Similar to the spectrophotometric assay, but with [4R-3H]NADPH as the cofactor.

-

Procedure:

-

Perform the enzymatic reaction as described above.

-

Stop the reaction and cleave the thioester bond of the product with hydroxylamine.

-

Extract the radioactive product into an organic solvent (e.g., toluene).

-

Quantify the radioactivity of the organic phase using liquid scintillation counting.

-

Calculate the enzyme activity based on the amount of tritium incorporated into the product over time.

-

Quantitative Analysis of 2-trans-4-cis-Decadienoylcarnitine

The primary method for the quantitative analysis of acylcarnitines, including 2-trans-4-cis-decadienoylcarnitine, is tandem mass spectrometry (MS/MS).

-

Sample Type: Dried blood spots, plasma, or urine.

-

Procedure:

-

Sample Preparation:

-

For dried blood spots, a small punch is extracted with a solvent (typically methanol) containing internal standards (isotopically labeled carnitines and acylcarnitines).

-

For plasma or urine, a protein precipitation step is performed with a solvent containing internal standards.

-

-

Derivatization (optional but common): The extracted acylcarnitines are often derivatized (e.g., to butyl esters) to improve their chromatographic and mass spectrometric properties.

-

MS/MS Analysis:

-

The prepared sample is introduced into the mass spectrometer, often via flow injection or liquid chromatography.

-

The instrument is operated in precursor ion scanning mode or multiple reaction monitoring (MRM) mode to specifically detect and quantify the different acylcarnitine species based on their mass-to-charge ratios and fragmentation patterns.

-

-

Quantification: The concentration of 2-trans-4-cis-decadienoylcarnitine is determined by comparing its signal intensity to that of a known concentration of an appropriate internal standard.

-

Signaling Pathways and Experimental Workflows

Beta-Oxidation Pathway of Linoleic Acid

The following diagram illustrates the β-oxidation of linoleic acid, highlighting the critical step catalyzed by 2,4-dienoyl-CoA reductase and the metabolic block that occurs in DECRD.

Caption: β-Oxidation of Linoleic Acid and the Impact of DECRD.

Experimental Workflow for the Diagnosis of DECRD

The following diagram outlines the typical workflow for diagnosing 2,4-dienoyl-CoA reductase deficiency, from initial screening to confirmatory testing.

Caption: Diagnostic Workflow for 2,4-Dienoyl-CoA Reductase Deficiency.

Conclusion and Future Directions

2,4-Dienoyl-CoA reductase deficiency represents a significant challenge in the field of inborn errors of metabolism. The direct consequence of this enzymatic defect is the accumulation of this compound and its carnitine ester, which serves as a crucial diagnostic marker. Understanding the precise molecular mechanisms by which these accumulated metabolites exert their toxicity is a key area for future research. The development of animal models, such as the Decr-/- mouse, has been instrumental in elucidating the pathophysiology of DECRD and will continue to be a valuable tool for testing novel therapeutic strategies.[1]

For drug development professionals, the information presented in this guide highlights potential therapeutic avenues. These could include strategies to reduce the load of polyunsaturated fatty acids in the diet, therapies aimed at enhancing the residual activity of the deficient enzyme, or approaches to mitigate the downstream toxic effects of the accumulated metabolites. The detailed experimental protocols provided herein will be essential for the preclinical and clinical evaluation of such interventions. Further research into the intricate regulation of the fatty acid oxidation pathway may also reveal novel targets for therapeutic intervention in DECRD and other related disorders.

References

- 1. Quantitative plasma acylcarnitine analysis using electrospray tandem mass spectrometry for the diagnosis of organic acidaemias and fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gclabs.co.kr [gclabs.co.kr]

- 3. Plasma acylcarnitine levels increase with healthy aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta oxidation - Wikipedia [en.wikipedia.org]

- 5. 2,4 Dienoyl-CoA Reductase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]

- 6. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pediatric.testcatalog.org [pediatric.testcatalog.org]

- 8. Blood Spot Disorders: Metabolic Disorders, Acylcarnitine Profile - MN Dept. of Health [health.state.mn.us]

An In-depth Technical Guide to 2-trans-4-cis-Decadienoyl-CoA: Structure, Stereochemistry, and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-trans-4-cis-Decadienoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids, particularly linoleic acid. Its unique stereochemistry necessitates a specialized enzymatic pathway for its further metabolism. Understanding the chemical properties, metabolic fate, and analytical methodologies for this molecule is crucial for research into fatty acid metabolism, associated genetic disorders, and the development of therapeutic interventions. This guide provides a comprehensive overview of this compound, including its chemical structure, stereochemistry, relevant quantitative data, detailed experimental protocols, and its role in metabolic signaling pathways.

Chemical Structure and Stereochemistry

This compound is an acyl-CoA thioester with a 10-carbon fatty acyl chain containing two double bonds. The key stereochemical features are the trans (E) configuration of the double bond at the C2 position and the cis (Z) configuration of the double bond at the C4 position.

Systematic Name: S-(2E,4Z)-deca-2,4-dienoyl coenzyme A

Molecular Formula: C₃₁H₅₀N₇O₁₇P₃S

Molecular Weight: 917.75 g/mol

The presence of the conjugated diene system with specific stereochemistry is a direct result of the oxidation of cis-4-decenoyl-CoA, an intermediate in the degradation of linoleic acid.[1] This specific arrangement of double bonds prevents the direct action of the standard beta-oxidation enzymes, requiring the involvement of an auxiliary enzyme, 2,4-dienoyl-CoA reductase.[2]

Quantitative Data

Quantitative analysis of this compound and its metabolizing enzymes is essential for understanding its physiological role and the pathophysiology of related disorders.

Enzyme Kinetics

The primary enzyme responsible for the metabolism of this compound is the mitochondrial 2,4-dienoyl-CoA reductase (DECR). This enzyme catalyzes the NADPH-dependent reduction of the C4-C5 double bond to yield trans-3-enoyl-CoA.[2]

| Enzyme | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Organism/Tissue |

| Peroxisomal 2,4-dienoyl-CoA reductase | 2,4-Decadienoyl-CoA | 12.7 | Not Reported | Human |

| Mitochondrial 2,4-dienoyl-CoA reductase | 2,4-Decadienoyl-CoA | - | - | - |

Cellular Concentrations

The intracellular concentrations of acyl-CoA species are tightly regulated and can vary depending on the metabolic state of the cell.[6] While specific concentrations for this compound are not widely reported, the total acyl-CoA pool in E. coli has been shown to vary significantly with the available carbon source.[7] In mammalian cells, acyl-CoA concentrations can range from the low nanomolar to the micromolar range.[8] In cases of 2,4-dienoyl-CoA reductase deficiency, it is expected that the concentration of this compound and its corresponding carnitine ester would be significantly elevated.[9][10]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of acyl-CoA thioesters involves the mixed anhydride method.[9] While a specific protocol for this compound is not detailed in the provided results, a general procedure can be adapted from the synthesis of similar compounds like cis-4-decenoyl-CoA.[11]

Materials:

-

2-trans-4-cis-Decadienoic acid

-

Ethyl chloroformate

-

Triethylamine

-

Coenzyme A (free acid)

-

Tetrahydrofuran (anhydrous)

-

Lithium hydroxide solution

Procedure:

-

Dissolve 2-trans-4-cis-decadienoic acid in anhydrous tetrahydrofuran.

-

Add triethylamine and cool the mixture to 0°C.

-

Slowly add ethyl chloroformate and stir the reaction for 1 hour at 0°C to form the mixed anhydride.

-

In a separate flask, dissolve Coenzyme A in a cold aqueous solution of lithium hydroxide.

-

Slowly add the mixed anhydride solution to the Coenzyme A solution with vigorous stirring, maintaining the temperature at 0°C.

-

Monitor the reaction by HPLC.

-

Upon completion, purify the this compound using reversed-phase HPLC.

Purification and Analysis by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a standard method for the purification and quantification of acyl-CoA species.

Instrumentation:

-

HPLC system with a UV detector

Column:

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

-

A gradient system is typically used.

-

Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3)

-

Mobile Phase B: Acetonitrile or methanol

-

-

A representative gradient could be a linear increase from 10% to 90% B over 30 minutes.

Detection:

-

UV absorbance at 260 nm (adenine moiety of CoA) and potentially at a longer wavelength to detect the conjugated diene system.

Sample Preparation:

-

Biological samples should be deproteinized, for example, by perchloric acid precipitation, followed by neutralization.

A detailed HPLC-UV method for the analysis of coenzyme A and acetyl-coenzyme A has been described and can be adapted for longer-chain acyl-CoAs.[12][13]

Analysis by Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of acyl-CoAs. Electrospray ionization (ESI) is a commonly used ionization technique.

Instrumentation:

-

LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)

Ionization Mode:

-

Positive or negative ESI mode can be used.

Fragmentation:

-

In tandem MS (MS/MS), characteristic fragment ions are observed. For acyl-CoAs, a common fragmentation is the loss of the acyl group, resulting in a fragment corresponding to coenzyme A. Other diagnostic fragments can also be monitored.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information about this compound.

Instrumentation:

-

High-field NMR spectrometer (e.g., 500 MHz or higher)

Sample Preparation:

-

The purified compound should be dissolved in a suitable deuterated solvent, such as D₂O or a mixture of CD₃OD and D₂O.

Expected ¹H NMR Signals:

-

Characteristic signals for the vinyl protons of the trans and cis double bonds in the region of 5.5-7.5 ppm.

-

Signals for the methylene and methyl groups of the decanoyl chain.

-

Signals corresponding to the protons of the coenzyme A moiety.

Expected ¹³C NMR Signals:

-

Signals for the carbonyl carbon of the thioester.

-

Signals for the olefinic carbons of the diene system.

-

Signals for the carbons of the decanoyl chain and the coenzyme A moiety.

Detailed NMR data for various unsaturated fatty acids and their derivatives can serve as a reference for spectral interpretation.[14][15][16][17]

Signaling Pathways and Metabolic Role

This compound is a key intermediate in the beta-oxidation of linoleic acid, a common polyunsaturated fatty acid.[18] The standard beta-oxidation pathway is unable to process this intermediate due to the cis double bond at an even-numbered carbon.

Beta-Oxidation of Linoleic Acid

The degradation of linoleic acid proceeds through several cycles of conventional beta-oxidation until 4-cis-decenoyl-CoA is formed. This is then converted to this compound by acyl-CoA dehydrogenase.[1] At this point, the auxiliary enzyme 2,4-dienoyl-CoA reductase is required.

Enzymatic Reduction by 2,4-Dienoyl-CoA Reductase

The enzyme 2,4-dienoyl-CoA reductase catalyzes the reduction of the 4,5-double bond of this compound using NADPH as a cofactor, yielding trans-3-decenoyl-CoA.[19] This product is then isomerized by 3,2-enoyl-CoA isomerase to trans-2-decenoyl-CoA, which can re-enter the main beta-oxidation spiral.

Clinical Significance: 2,4-Dienoyl-CoA Reductase Deficiency

A deficiency in the enzyme 2,4-dienoyl-CoA reductase is a rare, autosomal recessive inborn error of fatty acid metabolism.[20] This deficiency leads to an inability to properly metabolize polyunsaturated fatty acids like linoleic acid.[7][21]

Clinical Manifestations:

-

Hypotonia

-

Poor feeding

-

Vomiting

-

Respiratory distress

-

Microcephaly[10]

Biochemical Findings:

-

Elevated levels of 2-trans-4-cis-decadienoylcarnitine in blood and urine.[9]

-

Hyperlysinemia has also been reported in some cases.

Diagnosis is typically made through newborn screening by tandem mass spectrometry, which detects the characteristic acylcarnitine profile.[10] Confirmatory testing involves enzyme assays in fibroblasts or lymphocytes and genetic testing of the DECR1 gene.[22]

Conclusion

This compound is a pivotal, stereochemically distinct intermediate in the catabolism of polyunsaturated fatty acids. Its metabolism highlights the necessity of auxiliary enzymes to handle the complexities of unsaturated fatty acid structures. A thorough understanding of its properties and the enzymes that act upon it is fundamental for advancing our knowledge of fatty acid oxidation and for the diagnosis and potential treatment of related metabolic disorders. Further research is warranted to fully elucidate the kinetic parameters of all enzymes involved in its metabolism and to establish its precise intracellular concentrations under various physiological and pathological conditions.

References

- 1. Purification and properties of acyl coenzyme A dehydrogenases from bovine liver. Formation of 2-trans,4-cis-decadienoyl coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]

- 3. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radioactive assay of 2,4-dienoyl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microbiologyresearch.org [microbiologyresearch.org]

- 8. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]

- 9. Buy 2-trans,4-cis-Decadienoylcarnitine | 128305-29-3 [smolecule.com]

- 10. 2,4 Dienoyl-CoA Reductase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]

- 11. Reactome | dehydrogenation of 4-cis-decenoyl-CoA to form this compound [reactome.org]

- 12. mdpi.com [mdpi.com]

- 13. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lib3.dss.go.th [lib3.dss.go.th]

- 16. mdpi.com [mdpi.com]

- 17. aocs.org [aocs.org]

- 18. Beta-oxidation of polyunsaturated fatty acids with conjugated double bonds. Mitochondrial metabolism of octa-2,4,6-trienoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Reactome | Reduction of this compound to form 3-trans-decenoyl-CoA [reactome.org]

- 20. 2,4 Dienoyl-CoA reductase deficiency - Wikipedia [en.wikipedia.org]

- 21. babysfirsttest.org [babysfirsttest.org]

- 22. Newborn Screening Codes [lhncbc.nlm.nih.gov]

The Linchpin of Polyunsaturated Fat Metabolism: A Technical Guide to the Biological Significance of the cis-Double Bond in 2-trans-4-cis-Decadienoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological significance of the cis-double bond in 2-trans-4-cis-decadienoyl-CoA, a critical intermediate in the β-oxidation of polyunsaturated fatty acids. The unique stereochemistry of this molecule presents a metabolic challenge that necessitates the action of the specialized enzyme 2,4-dienoyl-CoA reductase (DECR). This document details the metabolic pathway, the enzymatic mechanism of DECR, and the profound clinical implications of its deficiency. Furthermore, it furnishes detailed experimental protocols for the assessment of DECR activity and summarizes key quantitative data to facilitate a comprehensive understanding of this pivotal area of lipid metabolism.

Introduction

The catabolism of fatty acids through β-oxidation is a fundamental energy-yielding process. While the degradation of saturated fatty acids follows a straightforward four-step enzymatic cycle, the presence of double bonds in unsaturated fatty acids, particularly the cis-configured double bonds prevalent in nature, necessitates auxiliary enzymes to resolve the resulting non-standard intermediates. One such critical intermediate, arising from the breakdown of linoleic acid, is this compound. The cis-double bond at the C4 position renders this molecule unsuitable for direct processing by the core β-oxidation machinery. This guide focuses on the biological strategies employed to overcome this metabolic hurdle, centering on the role and significance of the cis-double bond in this compound.

The Metabolic Pathway of this compound

The formation of this compound is a key step in the degradation of linoleic acid, an essential omega-6 polyunsaturated fatty acid. The initial cycles of β-oxidation proceed until the double bonds of linoleic acid enter the pathway. The process leading to and resolving this compound is as follows:

-

Formation: 4-cis-decenoyl-CoA, an intermediate in linoleic acid breakdown, undergoes a dehydrogenation step catalyzed by acyl-CoA dehydrogenase, resulting in the formation of this compound[1][2].

-

The Metabolic Block: The presence of the cis-double bond at the C4 position prevents the subsequent action of enoyl-CoA hydratase, the next enzyme in the standard β-oxidation spiral.

-

Resolution by 2,4-Dienoyl-CoA Reductase (DECR): To circumvent this block, the enzyme 2,4-dienoyl-CoA reductase (DECR) catalyzes the NADPH-dependent reduction of this compound[3]. This reaction specifically targets the C4-C5 double bond.

-

Formation of a Standard Intermediate: The product of the DECR-catalyzed reaction is 3-trans-enoyl-CoA[3]. This intermediate is then isomerized by enoyl-CoA isomerase to 2-trans-enoyl-CoA, a substrate that can re-enter and be processed by the conventional β-oxidation pathway.

This critical role of DECR underscores its importance as a rate-limiting step in the metabolism of polyunsaturated fatty acids with double bonds at even-numbered carbon positions[3][4].

The Enzyme: 2,4-Dienoyl-CoA Reductase (DECR)

DECR is a key enzyme that exhibits unique properties to handle the specific challenge posed by the cis-double bond in its substrate.

Enzymatic Mechanism and Lack of Stereospecificity

Eukaryotic DECR catalyzes the reduction of the C4-C5 double bond of 2,4-dienoyl-CoA thioesters to 3-trans-enoyl-CoA in a two-step mechanism involving an enolate intermediate[3]. Interestingly, DECR can reduce both 2-trans,4-cis-dienoyl-CoA and 2-trans,4-trans-dienoyl-CoA with similar efficiency, indicating a lack of stereospecificity for the C4 double bond[3]. The crystal structure of the E. coli DECR, an iron-sulfur flavoenzyme, reveals a large substrate-binding pocket which is thought to account for this relative promiscuity[5]. In the final stage of the reaction in E. coli, a fully reduced FMN provides a hydride ion to the C5 atom of the substrate, and a catalytic dyad of Tyr-166 and His-252 is proposed to protonate the C4 atom[5]. While eukaryotic DECRs differ in structure, not containing the iron-sulfur cluster and flavins, they share the ability to reduce both cis and trans isomers at the C4 position.

Structural Insights into the Active Site

The active site of eukaryotic DECR provides a network of hydrogen bonds to position the NADPH cofactor and the 2,4-dienoyl-CoA substrate for hydride transfer[6]. Studies on human peroxisomal DECR have shown that unlike many members of the short-chain dehydrogenase/reductase (SDR) family, it lacks the typical tyrosine-serine catalytic pair[4]. Instead, an aspartate residue, hydrogen-bonded to a water molecule, is proposed to be involved in the protonation of the substrate[4]. This highlights a unique catalytic mechanism for this enzyme. The open and flexible nature of the active site is also thought to accommodate a range of fatty acyl chain lengths[7].

Clinical Significance: 2,4-Dienoyl-CoA Reductase Deficiency

The indispensable role of DECR in fatty acid metabolism is highlighted by the severe clinical consequences of its deficiency. This rare, autosomal recessive inborn error of metabolism leads to a blockage in the degradation of polyunsaturated fatty acids[8][9].

Clinical Presentation

Patients with 2,4-dienoyl-CoA reductase deficiency typically present in the neonatal period with profound hypotonia[10]. Other reported symptoms include poor feeding, vomiting, respiratory distress, seizures, microcephaly, and developmental delay[9][11]. The prognosis is generally poor, with fatalities often occurring in early infancy[10].

Biochemical Hallmark

The pathognomonic biochemical marker for this disorder is the accumulation of 2-trans-4-cis-decadienoylcarnitine in blood and urine[10][12]. This metabolite is formed from the incomplete oxidation of linoleic acid. Its detection is a key diagnostic tool for this condition. Additionally, hyperlysinemia has been observed in affected individuals[8][10].

Quantitative Data

A summary of key quantitative data related to 2,4-dienoyl-CoA reductase and its substrate is presented below for easy comparison.

| Parameter | Value | Organism/Tissue | Substrate | Reference |

| Kinetic Parameters of Peroxisomal DECR | ||||

| Km | 12.7 µM | Human | 2,4-Decadienoyl-CoA | [13] |

| Vmax | Not specified in the provided abstract | Human | 2,4-Decadienoyl-CoA | [13] |

| Enzyme Activity | ||||

| Specific Activity | 1.8 - 5.8 mU/mg of protein | Human Fibroblasts | 2-trans,4-cis-decadienoyl-CoA or 2-trans,4-trans-decadienoyl-CoA | [14] |

| Clinical Data in DECR Deficiency | ||||

| Reductase Activity in Liver | 40% of control | Human | 2-trans,4-cis-decadienoyl-CoA | [11] |

| Reductase Activity in Muscle | 17% of control | Human | 2-trans,4-cis-decadienoyl-CoA | [11] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Purification of 2,4-Dienoyl-CoA Reductase from Bovine Liver

This protocol is adapted from the methods described for the purification of DECR from bovine liver[6][13].

Materials:

-

Bovine liver

-

Buffer A: 50 mM potassium phosphate, pH 7.4, 1 mM EDTA, 1 mM dithiothreitol

-

Buffer B: Buffer A containing 1 M KCl

-

DEAE-cellulose column

-

Blue Sepharose CL-6B column

-

Matrex Gel Red A column

-

2',5'-ADP-Sepharose 4B column

-

Ammonium sulfate

-

Centrifuge

-

Chromatography system

Procedure:

-

Homogenization and Subcellular Fractionation: Homogenize fresh bovine liver in Buffer A. Perform differential centrifugation to isolate the mitochondrial fraction.

-

Solubilization: Solubilize the mitochondrial pellet in Buffer A containing a suitable detergent (e.g., Triton X-100).

-

Ammonium Sulfate Precipitation: Perform ammonium sulfate fractionation to precipitate the reductase. The fraction precipitating between 40-70% saturation is typically collected.

-

Ion-Exchange Chromatography: Dialyze the resuspended pellet against Buffer A and apply it to a DEAE-cellulose column equilibrated with the same buffer. Elute the enzyme with a linear gradient of KCl (0-0.5 M) in Buffer A.

-

Affinity Chromatography I (Blue Sepharose): Pool the active fractions from the DEAE-cellulose column and apply them to a Blue Sepharose CL-6B column equilibrated with Buffer A. Elute the bound proteins with a linear gradient of KCl.

-

Affinity Chromatography II (Matrex Gel Red A): Further purify the active fractions on a Matrex Gel Red A column.

-

Affinity Chromatography III (2',5'-ADP-Sepharose 4B): As a final purification step, apply the enzyme to a 2',5'-ADP-Sepharose 4B column. Elute the purified reductase with a gradient of NADP+ in Buffer A.

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity

This protocol is based on the principle of monitoring the decrease in absorbance of the substrate or NADPH[15]. A modified, more sensitive assay uses 5-phenyl-2,4-pentadienoyl-CoA as a substrate.

Materials:

-

Purified 2,4-dienoyl-CoA reductase or tissue homogenate

-

Assay Buffer: 100 mM potassium phosphate, pH 7.4

-

NADPH solution (e.g., 10 mM)

-

This compound or 5-phenyl-2,4-pentadienoyl-CoA solution (e.g., 1 mM)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Assay Buffer, NADPH (final concentration, e.g., 0.1 mM), and the enzyme sample.

-

Pre-incubation: Incubate the mixture for a few minutes at a constant temperature (e.g., 37°C) to allow for temperature equilibration.

-

Initiation of Reaction: Start the reaction by adding the substrate (this compound or 5-phenyl-2,4-pentadienoyl-CoA) to a final concentration of, for example, 50 µM.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH.

-

Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) or the specific extinction coefficient of the substrate if it is being monitored directly. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Radioactive Assay for 2,4-Dienoyl-CoA Reductase Activity

This highly sensitive assay measures the incorporation of tritium from [4B-³H]NADPH into the product[14].

Materials:

-

Purified 2,4-dienoyl-CoA reductase or cell/tissue extract

-

Assay Buffer: 100 mM potassium phosphate, pH 7.4

-

[4B-³H]NADPH (with known specific activity)

-

This compound solution

-

Hydroxylamine solution

-

Toluene

-

Scintillation counter and scintillation cocktail

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the Assay Buffer, [4B-³H]NADPH, and the enzyme sample.

-

Reaction Initiation and Incubation: Start the reaction by adding this compound. Incubate the mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination and Thioester Cleavage: Stop the reaction by adding hydroxylamine solution, which also cleaves the thioester bond of the product.

-

Extraction of Radioactive Product: Add toluene to the tube, vortex vigorously to extract the tritiated fatty acid product into the organic phase, and then centrifuge to separate the phases. The unreacted [³H]NADPH will remain in the aqueous phase.

-

Scintillation Counting: Transfer an aliquot of the toluene (upper) phase to a scintillation vial containing scintillation cocktail.

-

Quantification: Measure the radioactivity using a scintillation counter.

-

Calculation of Activity: Calculate the amount of product formed based on the specific activity of the [³H]NADPH and the measured radioactivity. Express the enzyme activity as mU/mg of protein.

Conclusion

The cis-double bond in this compound represents a significant metabolic crossroads in the degradation of polyunsaturated fatty acids. The intricate enzymatic machinery centered around 2,4-dienoyl-CoA reductase highlights the elegant solutions that have evolved to handle the structural complexities of dietary lipids. A thorough understanding of this pathway and its key enzyme is not only crucial for fundamental biochemical knowledge but also holds significant promise for the diagnosis and potential therapeutic intervention in related metabolic disorders. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and clinicians working to advance our understanding of lipid metabolism and its impact on human health.

References

- 1. Reactome | dehydrogenation of 4-cis-decenoyl-CoA to form this compound [reactome.org]

- 2. Purification and properties of acyl coenzyme A dehydrogenases from bovine liver. Formation of 2-trans,4-cis-decadienoyl coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]

- 4. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Purification and characterization of 2-enoyl-CoA reductase from bovine liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. uniprot.org [uniprot.org]

- 9. 2,4-DIENOYL-CoA REDUCTASE DEFICIENCY [metagene.de]

- 10. 2,4-Dienoyl-coenzyme A reductase deficiency: a possible new disorder of fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,4-Dienoyl-coenzyme A reductase deficiency: a possible new disorder of fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. babysfirsttest.org [babysfirsttest.org]

- 13. 2,4-Dienoyl coenzyme A reductases from bovine liver and Escherichia coli. Comparison of properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Radioactive assay of 2,4-dienoyl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomy of Polyunsaturated Fat Metabolism: A Technical Guide to 2-trans-4-cis-Decadienoyl-CoA Beta-Oxidation in Mitochondria and Peroxisomes

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic fate of 2-trans-4-cis-decadienoyl-CoA, a key intermediate in the beta-oxidation of polyunsaturated fatty acids, with a comparative focus on the mitochondrial and peroxisomal pathways. Understanding the nuances of these parallel processes is critical for research into metabolic disorders, drug development targeting fatty acid oxidation, and the elucidation of fundamental cellular bioenergetics.

Introduction: The Challenge of Unsaturated Fatty Acid Catabolism

The beta-oxidation of saturated fatty acids is a straightforward, cyclical process. However, the presence of double bonds in unsaturated fatty acids, particularly in polyunsaturated fatty acids like linoleic acid, introduces stereochemical complexities that require the action of auxiliary enzymes. The formation of this compound from the oxidation of 4-cis-decenoyl-CoA is a critical juncture in this pathway, necessitating specialized enzymatic machinery for its further degradation.[1][2] Both mitochondria and peroxisomes possess the capacity to metabolize this intermediate, yet they do so with distinct substrate preferences and enzymatic machinery.

Comparative Enzymology and Pathway Analysis

The degradation of this compound in both organelles hinges on the coordinated action of two key auxiliary enzymes: 2,4-dienoyl-CoA reductase (DECR) and Δ3,Δ2-enoyl-CoA isomerase (ECI) . While the overall transformation is similar, the specific isoforms and their kinetic properties can differ between the mitochondrion and the peroxisome.

Mitochondrial Beta-Oxidation of this compound

In the mitochondrial matrix, the beta-oxidation of polyunsaturated fatty acids is a primary source of ATP. The pathway for this compound is as follows:

-

Reduction: Mitochondrial 2,4-dienoyl-CoA reductase (DECR1) catalyzes the NADPH-dependent reduction of this compound to 3-trans-enoyl-CoA.[3][4] This step resolves the conjugated double bond system that is unsuitable for the standard hydratase of the beta-oxidation spiral.

-

Isomerization: The resulting 3-trans-enoyl-CoA is then a substrate for mitochondrial Δ3,Δ2-enoyl-CoA isomerase, which converts it to the 2-trans-enoyl-CoA isomer.[5]

-

Completion of Beta-Oxidation: 2-trans-enoyl-CoA is a standard intermediate that can re-enter the conventional beta-oxidation pathway, undergoing hydration, dehydrogenation, and thiolytic cleavage to yield acetyl-CoA and a shortened acyl-CoA.

Peroxisomal Beta-Oxidation of this compound

Peroxisomes are crucial for the metabolism of very-long-chain fatty acids and certain polyunsaturated fatty acids that are poor substrates for mitochondria. The peroxisomal pathway mirrors the mitochondrial process but is carried out by distinct enzyme isoforms:

-

Reduction: Peroxisomal 2,4-dienoyl-CoA reductase (DECR2) reduces this compound to 3-trans-enoyl-CoA, also utilizing NADPH.[6][7]

-

Isomerization: Peroxisomal Δ3,Δ2-enoyl-CoA isomerase then acts on 3-trans-enoyl-CoA to produce 2-trans-enoyl-CoA.[8]

-

Chain Shortening: The resulting 2-trans-enoyl-CoA enters the peroxisomal beta-oxidation pathway. It is important to note that peroxisomal beta-oxidation is typically incomplete, shortening fatty acids to medium-chain acyl-CoAs, which are then transported to the mitochondria for complete oxidation.

Quantitative Data on Enzyme Kinetics

The substrate specificity and catalytic efficiency of the key enzymes in each organelle are critical determinants of the overall flux through these pathways. The following table summarizes available kinetic data for 2,4-dienoyl-CoA reductase.

| Enzyme | Organelle | Substrate | Km (µM) | Vmax (µmol/min/mg) | Source |

| Peroxisomal 2,4-dienoyl-CoA reductase (Human) | Peroxisome | 2,4-decadienoyl-CoA | 6 | 1.37 | [6] |

| Peroxisomal 2,4-dienoyl-CoA reductase (Human) | Peroxisome | 2,4-hexadienoyl-CoA | 59 | 1.75 | [6] |

Experimental Protocols

This section provides detailed methodologies for the isolation of mitochondria and peroxisomes, and for assaying the activity of 2,4-dienoyl-CoA reductase.

Isolation of Mitochondria from Rat Liver

This protocol is adapted from established methods for isolating functional mitochondria.[9][10]

Reagents:

-

Isolation Buffer I: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EGTA.

-

Isolation Buffer II: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4).

-

Bovine Serum Albumin (BSA), fatty acid-free.

Procedure:

-

Euthanize a rat according to approved animal care protocols and excise the liver.

-

Place the liver in ice-cold Isolation Buffer I.

-

Mince the liver into small pieces and wash several times with Isolation Buffer I to remove blood.

-

Homogenize the tissue in 5 volumes of Isolation Buffer I with 1 mg/mL BSA using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes).

-

Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.

-

Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II and determine the protein concentration.

Isolation of Peroxisomes from Rat Liver

This protocol utilizes differential and density gradient centrifugation to enrich for peroxisomes.[11][12]

Reagents:

-

Phosphate Buffered Saline (PBS), ice-cold.

-

Peroxisome Extraction Buffer: 250 mM sucrose, 5 mM MOPS (pH 7.2), 1 mM EDTA, 0.1% (v/v) ethanol, and protease inhibitors.

-

OptiPrep™ Density Gradient Medium.

Procedure:

-

Perfuse the rat liver with ice-cold PBS to remove blood.

-

Mince the liver and homogenize in Peroxisome Extraction Buffer using a Dounce homogenizer.

-

Centrifuge the homogenate at 1,500 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 3,000 x g for 10 minutes to pellet heavy mitochondria.

-

Centrifuge the supernatant from the previous step at 25,000 x g for 20 minutes to obtain a crude peroxisomal fraction (CPF) which also contains light mitochondria and lysosomes.

-

Resuspend the CPF in a minimal volume of Peroxisome Extraction Buffer.

-

Layer the resuspended CPF onto a discontinuous OptiPrep™ gradient (e.g., 20%, 27.5%).

-

Centrifuge at 100,000 x g for 1.5 hours at 4°C.

-

Collect the peroxisomal fraction from the appropriate interface.

-

Dilute the collected fraction with Peroxisome Extraction Buffer and centrifuge at 25,000 x g for 20 minutes to pellet the purified peroxisomes.

-

Resuspend the pellet and determine protein concentration.

Spectrophotometric Assay of 2,4-Dienoyl-CoA Reductase Activity

This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.[13]

Reagents:

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.2), 1 mM EDTA.

-

NADPH solution: 10 mM in water.

-

This compound solution: 1 mM in water (synthesis may be required, see below).

Procedure:

-

In a quartz cuvette, combine 950 µL of Assay Buffer, 10 µL of 10 mM NADPH, and the mitochondrial or peroxisomal sample (e.g., 10-50 µg of protein).

-

Incubate at 30°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 40 µL of 1 mM this compound.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

Synthesis of this compound

The substrate can be synthesized from the corresponding fatty acid.[14]

Procedure Outline:

-

Synthesize 2-trans-4-cis-decadienoic acid.

-

Activate the fatty acid by forming a mixed anhydride with ethyl chloroformate.

-

React the mixed anhydride with Coenzyme A (lithium salt) in an aqueous/organic solvent mixture.

-

Purify the resulting this compound using solid-phase extraction and reversed-phase HPLC.

-

Characterize the final product by mass spectrometry and NMR.

Visualizing the Metabolic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and a general experimental workflow.

Caption: Mitochondrial beta-oxidation pathway for this compound.

Caption: Peroxisomal beta-oxidation pathway for this compound.

Caption: General experimental workflow for comparative analysis.

Conclusion and Future Directions

The beta-oxidation of this compound exemplifies the intricate enzymatic strategies employed by cells to derive energy from polyunsaturated fats. While both mitochondria and peroxisomes possess the necessary reductase and isomerase activities, their distinct substrate preferences and potential differences in enzyme kinetics underscore their complementary roles in fatty acid metabolism. Further research is warranted to fully elucidate the kinetic parameters of the mitochondrial enzymes with this specific substrate to enable a more direct quantitative comparison. Such data will be invaluable for developing more accurate models of cellular metabolism and for identifying novel therapeutic targets for metabolic diseases. The provided protocols offer a robust framework for pursuing these investigations.

References

- 1. Reactome | dehydrogenation of 4-cis-decenoyl-CoA to form this compound [reactome.org]

- 2. Purification and properties of acyl coenzyme A dehydrogenases from bovine liver. Formation of 2-trans,4-cis-decadienoyl coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]

- 4. Reactome | Reduction of this compound to form 3-trans-decenoyl-CoA [reactome.org]

- 5. researchgate.net [researchgate.net]

- 6. uniprot.org [uniprot.org]